B1576009 Ranatuerin-2PRc precursor

Ranatuerin-2PRc precursor

Cat. No.: B1576009
Attention: For research use only. Not for human or veterinary use.
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Description

The Ranatuerin-2PRc precursor is a novel antimicrobial peptide (AMP) identified from the frog species Pseudacris regilla and is a counterpart to the HP2 peptide found in Rana catesbeiana . As a member of the ranatuerin-2 family, this peptide is of significant interest in biomedical research for its potential to combat antibiotic-resistant bacteria . Ranatuerin-2 peptides are generally characterized by a broad spectrum of antimicrobial activity and low hemolytic activity, making them promising candidates for the development of new therapeutic agents . These peptides typically feature an N-terminal α-helical domain and a conserved C-terminal cyclic hexa- or heptapeptide domain, known as a "Rana-box," formed by a disulfide bridge between two invariant cysteine residues . The primary structures of ranatuerin-2 peptides are poorly conserved, leading to a diversity of biological activities and selectivities across different isoforms . Research on ranatuerin-2 peptides has demonstrated that they can exhibit antibacterial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and some analogs also show promising antiproliferative activity against human cancer cell lines, indicating dual therapeutic potential . Studies into the structure-activity relationships of this family have revealed that while the Rana-box disulfide bridge can be important for some isoforms, it may be dispensable for the antimicrobial activity of others, and enhancing peptide cationicity and hydrophobicity can significantly optimize its bioactivity . This precursor peptide is supplied for research purposes to facilitate the study of AMP mechanisms, structure-activity relationships, and its potential as a template for designing novel anti-infectives or anticancer agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antimicrobial

sequence

KNLVTNVAGTVIDKMKCKLTGQC

Origin of Product

United States

Source Organisms and Isolation Methodologies for Ranatuerin 2prc Precursor

The journey to understanding the ranatuerin-2PRc precursor begins with identifying its natural source and the subsequent methods to extract it.

Identification and Characterization of Biological Sources

The primary biological sources of the this compound are amphibians, particularly frogs. scielo.org.za It has been identified in the skin secretions of several frog species, including the North American bullfrog (Rana [Lithobates] catesbeiana) and the Oregon spotted frog (Rana pretiosa). nih.govresearchgate.net The precursor is part of the frog's innate immune system, with the mature peptide exhibiting antimicrobial properties. scielo.org.za

Studies have shown that the precursor is synthesized as a preproprotein within the granular glands of the frog's skin. int-res.com This precursor molecule undergoes post-translational modifications to yield the mature, biologically active ranatuerin-2 (B1576050) peptide. mdpi.com The presence and variation of this precursor have been documented in different frog populations, highlighting its role in local adaptation and defense against pathogens. researchgate.net

Phylogenetic Analysis of this compound-Producing Organisms

Phylogenetic analyses based on the primary structures of ranatuerin-2 peptides and their precursors have provided insights into the evolutionary relationships between the producing organisms. researchgate.net For instance, the this compound sequence from Rana catesbeiana shows a degree of conservation with ranatuerins from other species, yet also displays considerable divergence in the mature peptide region. nih.gov This suggests a common ancestral gene that has undergone repeated duplications and mutations, leading to the vast diversity of antimicrobial peptides seen in amphibians. nsf.gov

The comparison of precursor sequences, including the signal peptide and the acidic pro-piece, reveals conserved regions across different frog families like Hylidae and Ranidae. nsf.gov This underlying similarity in the precursor structure, despite the hypervariability of the mature peptide, points to a shared evolutionary origin dating back millions of years. nsf.gov

Environmental and Ecological Factors Influencing this compound Biosynthesis in Source Organisms

The biosynthesis of the this compound is influenced by various environmental and ecological factors. Amphibians inhabit environments rich in microorganisms, which necessitates a robust chemical defense system. scielo.org.za The production of antimicrobial peptides, derived from precursors like ranatuerin-2PRc, is a direct response to the presence of potential pathogens in their habitat. nsf.gov

Exposure to specific pathogens, such as the chytrid fungus Batrachochytrium dendrobatidis, has been shown to correlate with the diversity and abundance of antimicrobial peptides in frog skin secretions. researchgate.net Furthermore, environmental stressors, such as pesticides, have been observed to impact the production of these defensive peptides. int-res.com For instance, exposure to the pesticide carbaryl (B1668338) was found to reduce the amount of antimicrobial peptides secreted by the foothill yellow-legged frog (Rana boylii). int-res.com The composition of the skin's microbial community can also play a role in modulating the expression of these peptide precursors. nsf.gov

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of the this compound from its biological source requires sophisticated and precise methodologies.

High-Resolution Separation Strategies for this compound (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and purification of peptides like the this compound from complex mixtures of frog skin secretions. researchgate.netresearchgate.netnih.gov This method separates molecules based on their hydrophobicity. springernature.com

In a typical workflow, the crude skin secretion is first partially purified, often using solid-phase extraction cartridges like Sep-Pak. researchgate.netresearchgate.net The resulting fractions are then subjected to RP-HPLC, often using a C18 column. researchgate.netresearchgate.net A gradient of an organic solvent, commonly acetonitrile (B52724) in an aqueous solution of trifluoroacetic acid, is used to elute the bound peptides. researchgate.netnih.gov The this compound, along with other peptides, will elute at a specific retention time depending on its hydrophobicity, allowing for its separation from other components. scispace.com Further purification steps using different column chemistries (e.g., C4, C8, or phenyl) may be necessary to achieve a high degree of purity. researchgate.net

Non-Destructive Extraction Methods for Biological Matrixes (e.g., skin secretions)

To obtain the this compound, non-destructive methods for collecting skin secretions are predominantly used, ensuring the well-being of the source amphibians. scielo.org.za A common and humane technique is mild electrical stimulation of the skin, which induces the release of secretions from the granular glands without harming the frog. scielo.org.zanih.govnih.gov The collected secretions are then washed from the skin with deionized water and lyophilized (freeze-dried) for preservation and subsequent analysis. scielo.org.zamdpi.com

Another non-destructive approach involves the use of buccal swabs to collect cellular material from the inside of the frog's mouth. thebhs.orgresearchgate.net While primarily used for DNA analysis, this method can also provide material for transcriptomic studies to identify the genes encoding peptide precursors like ranatuerin-2PRc. researchgate.net These methods are ethically preferable to older, destructive techniques that involved sacrificing the animal. scielo.org.za

Purity Assessment Methodologies for Isolated this compound

Once isolated, the purity of the this compound must be rigorously assessed to ensure it is free from contaminants.

Biosynthetic Pathways and Enzymology of Ranatuerin 2prc Precursor

Elucidation of Ranatuerin-2PRc Precursor Biosynthetic Route

The journey from a genetic code to a functional antimicrobial peptide is a multi-step process. For the this compound, this involves transcription and translation, followed by post-translational modifications.

Proposed Mechanisms for this compound Formation and Processing

Like all eukaryotic antimicrobial peptides, ranatuerins are initially synthesized as larger precursor proteins. nih.gov These precursors have a common structural organization, typically consisting of an N-terminal signal peptide, an acidic prosequence, and the C-terminal mature peptide sequence. researchgate.net The signal peptide directs the precursor to the secretory pathway, while the prosequence is thought to maintain the peptide in an inactive state until it is needed. researchgate.netnsf.gov

The formation of the mature ranatuerin-2PRc peptide from its precursor involves proteolytic processing. nih.gov This processing is carried out by propeptide convertases, which recognize and cleave at specific sites. nih.govresearchgate.net In many ranatuerin precursors, a classic "-KR-" (Lysine-Arginine) propeptide convertase processing site is found immediately preceding the mature peptide sequence. nih.govnih.govmdpi.com This cleavage releases the mature peptide, which may then undergo further post-translational modifications, such as the formation of a disulfide bridge, as seen in some ranatuerins which possess a "rana box" domain at their C-terminus. nih.gov

Isotopic Labeling Studies in this compound Biosynthesis

While specific isotopic labeling studies focusing exclusively on the this compound are not extensively detailed in the provided search results, the principles of this technique are well-established in elucidating biosynthetic pathways of natural products. nih.govgeneralmetabolics.comnih.gov This method involves introducing isotopically labeled precursors (e.g., amino acids with stable isotopes like ¹³C or ¹⁵N) into the organism or a cell culture system. creative-proteomics.com By tracking the incorporation of these isotopes into the final product, researchers can definitively identify the building blocks and intermediates of the biosynthetic pathway. nih.govnih.gov

For the this compound, such studies could confirm the specific amino acids that constitute the peptide and their sequence, as well as provide insights into the dynamics of its synthesis and processing. biorxiv.org This powerful technique has been instrumental in understanding the biosynthesis of a wide array of natural products, from polyketides and non-ribosomal peptides to terpenoids. nih.gov

Genetic Cluster Identification and Analysis for this compound Production (e.g., cDNA cloning, gene structure)

The genetic basis for ranatuerin-2PRc production has been elucidated through cDNA cloning and gene structure analysis. nih.govresearchgate.net In the bullfrog, Rana [Lithobates] catesbeiana, the gene encoding the this compound (also referred to as HP2) is comprised of three exons and is notably large, spanning approximately 15 kbp. nih.gov This is in contrast to some other ranatuerin genes which may have two exons and undergo alternative splicing. nih.gov

The cloning of the cDNA for the this compound from R. catesbeiana revealed a transcript that encodes a precursor protein. researchgate.net Analysis of the open reading frame (ORF) of the cloned cDNA allows for the deduction of the amino acid sequence of the precursor protein. nih.gov This sequence includes the signal peptide, the propeptide region, and the mature ranatuerin-2PRc peptide. researchgate.netnih.gov For instance, the this compound from R. catesbeiana shows significant sequence conservation in the prepro region when compared to other ranatuerins, but notable divergence in the mature peptide sequence. nih.gov

Table 1: Gene Structure of Ranatuerin-2PRc and Related Peptides

Gene Number of Exons Size (approx.) Species
ranatuerin-2PRc (HP2) 3 15 kbp Rana [Lithobates] catesbeiana
ranatuerin-2RC 3 - Rana [Lithobates] catesbeiana
ranatuerin-4 3 - Rana [Lithobates] catesbeiana
ranatuerin-1 (B1576056)/ranatuerin-1 (HP4) 2 1.6 kbp Rana [Lithobates] catesbeiana

Data sourced from scientific reports on antimicrobial peptides from Rana [Lithobates] catesbeiana. nih.govresearchgate.net

Enzymatic Catalysis in this compound Biosynthesis

The transformation of the this compound into its active form is dependent on the precise action of specific enzymes.

Characterization of Key Biosynthetic Enzymes (e.g., propeptide convertase)

A key class of enzymes involved in the biosynthesis of ranatuerin-2PRc are the propeptide convertases. nih.govresearchgate.net These enzymes are responsible for the proteolytic cleavage of the precursor protein to release the mature peptide. researchgate.net The presence of a conserved basic amino acid doublet, typically Lys-Arg (-KR-), at the junction of the propeptide and mature peptide regions serves as a recognition and cleavage site for these enzymes. nih.govnih.govmdpi.com This is a common feature in the biosynthesis of many amphibian antimicrobial peptides. nih.gov

While the specific propeptide convertase that acts on the this compound has not been isolated and characterized in detail in the provided information, its action is inferred from the structure of the precursor and the presence of the canonical cleavage site. nih.govnih.govvulcanchem.com

Substrate Specificity and Mechanistic Studies of Enzymes Involved in Precursor Maturation

The enzymes involved in the maturation of the this compound exhibit a degree of substrate specificity. The propeptide convertases, for example, recognize the specific amino acid sequence of the cleavage site. nih.govnih.govmdpi.com The efficiency and specificity of this cleavage are crucial for the correct formation of the mature peptide.

Further mechanistic studies on the enzymes involved in the maturation of ranatuerin precursors would provide deeper insights into their function. Understanding the structural basis for substrate recognition and the catalytic mechanism of these enzymes is an active area of research. nih.govmdpi.complos.org Such knowledge could be valuable for the bioengineering of novel antimicrobial peptides with enhanced properties. arxiv.org

Protein Engineering Approaches for Modified Enzyme Function

The biosynthesis of the mature Ranatuerin-2PRc peptide from its precursor involves a series of precise enzymatic steps. The precursor is synthesized as a preproprotein, which requires post-translational processing to release the active peptide. oup.comresearchgate.net This processing is primarily carried out by a family of subtilisin/kexin-like proprotein convertases (PCs), which are Ca²⁺-dependent serine proteases. oup.combioscientifica.comportlandpress.com These enzymes, with furin being a well-characterized member, recognize and cleave the precursor at specific sites, typically C-terminal to single or paired basic amino acid residues like Lys-Arg. oup.combioscientifica.comlsuhsc.edu

While specific protein engineering studies on the enzymes that process the this compound are not documented, established protein engineering principles can be applied to modify their function. The goal of such engineering would be to alter the catalytic activity, specificity, or stability of these processing enzymes.

Key protein engineering strategies include:

Rational Design and Site-Directed Mutagenesis : The crystal structures of PCs like furin and kexin reveal a detailed architecture of the substrate-binding cleft. lsuhsc.edu This structural knowledge allows for rational design, where specific amino acid residues in the enzyme's active site can be mutated to alter substrate preference. For example, modifying residues in the non-prime subsites could change the enzyme's requirement for basic residues at positions upstream of the cleavage site, potentially enabling the processing of novel precursor analogs. lsuhsc.edu

Directed Evolution : This approach involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with desired properties. This method does not require prior knowledge of the enzyme's structure or mechanism. It could be used to evolve a proprotein convertase to have enhanced catalytic efficiency for the this compound or to recognize a completely new cleavage sequence engineered into a modified precursor.

Propeptide Engineering : The propeptides of PCs are known to act as intramolecular chaperones and potent inhibitors of their cognate enzymes. bioscientifica.comportlandpress.com Synthetic peptides derived from these pro-regions can act as competitive or mixed competitive inhibitors. portlandpress.com Engineering these propeptides could lead to the development of highly specific inhibitors to control the rate of ranatuerin biosynthesis in a heterologous expression system, preventing toxicity to the host cell during production. nih.gov

These protein engineering techniques offer a powerful toolkit to manipulate the biosynthetic pathway of Ranatuerin-2PRc, facilitating the production of both the natural peptide and novel engineered analogs with modified properties.

Regulation of this compound Biosynthesis

The production of the this compound is a tightly regulated process, controlled at both the transcriptional and translational levels and influenced by various internal and external signals. This regulation ensures that the potent antimicrobial peptide is produced when needed as part of the amphibian's innate immune defense.

Transcriptional and Translational Control Mechanisms

The synthesis of antimicrobial peptides (AMPs) in amphibians is controlled at the genetic level. The gene encoding the this compound (identified as HP2 in Rana catesbeiana) is composed of three exons and is approximately 15 kbp in size. researchgate.net This multi-exon structure is common among ranatuerin genes, although some related peptides are encoded by genes with as few as one or two exons, indicating significant genomic diversity and the potential for regulation via alternative splicing. researchgate.net

Transcriptional Control: The expression of amphibian AMP genes is known to be regulated by specific transcription factors. The promoter regions of these genes often contain recognition sites for nuclear factors such as Nuclear Factor-kappa B (NF-κB) and NF-IL6. nih.govresearchgate.netfrontiersin.org Studies on other frog species have shown that Rel factors, which are components of the NF-κB signaling pathway, are crucial for activating the transcription of AMP genes in response to bacterial exposure. nih.goveurekaselect.com This suggests that a conserved ancestral mechanism of innate immunity, reliant on NF-κB signaling, likely governs the transcription of the this compound gene. nih.gov

Translational Control: At the translational level, control is exerted through the synthesis of an inactive precursor molecule (a preproprotein). core.ac.ukmdpi.com This precursor consists of three distinct regions:

An N-terminal signal peptide that directs the nascent protein into the secretory pathway. core.ac.ukmdpi.com

An acidic spacer pro-region. core.ac.uk

The C-terminal mature peptide sequence. core.ac.uk

This precursor structure is a form of translational control that compartmentalizes the active peptide, preventing it from damaging the host's own cells. researchgate.net The active peptide is only released from the precursor by specific proteolytic cleavage events that occur within the granular glands of the skin upon secretion. researchgate.netbioscientifica.com

Environmental and Chemical Inducers/Repressors of this compound Production

The expression of the this compound gene is responsive to a variety of signals, reflecting its role in adapting the frog's defenses to environmental conditions and developmental changes.

Chemical Inducers and Repressors: A known chemical inducer for the this compound is the thyroid hormone 3,5,3′-triiodothyronine (T3). In premetamorphic Rana catesbeiana tadpoles, treatment with T3 resulted in a two-fold increase in the abundance of Ranatuerin-2PRc (HP2) transcripts in the olfactory epithelium. researchgate.net This links the peptide's expression to the hormonal control of metamorphosis, a period of significant immunological and physiological change. biologists.com

General studies on amphibian AMPs have identified other key regulatory molecules:

Lipopolysaccharide (LPS) : A component of Gram-negative bacterial cell walls, LPS is a potent inducer of AMP gene expression, acting via the NF-κB pathway. nih.goveurekaselect.com

Glucocorticoids : These hormones can act as repressors, inhibiting the transcription of AMP genes by increasing the synthesis of IκBα, an inhibitor of NF-κB. nih.govresearchgate.net

Norepinephrine : Injection of this neurotransmitter can artificially stimulate the granular glands to secrete their contents, including pre-synthesized peptides, though this is a mechanism of release rather than synthesis induction. bioone.org

Environmental Inducers: Environmental conditions that pose a threat to the animal can trigger the synthesis and release of antimicrobial peptides.

Pathogen Exposure : Direct contact with bacteria can induce AMP gene expression, providing a direct defense against infection. nih.gov

Environmental Stress : In the closely related wood frog Rana sylvatica, environmental stressors such as freezing, anoxia (lack of oxygen), and dehydration have been shown to modulate the expression of the brevinin-1SY peptide. frontiersin.orgbiologists.com For instance, anoxia strongly increased transcript levels in ventral skin, while dehydration increased them in both dorsal and ventral skin. biologists.com These findings suggest that the this compound is likely also regulated by such environmental challenges to bolster the frog's innate immunity during periods of physiological stress. bioone.orgnih.gov

Table 1: Regulatory Factors of this compound and Related Amphibian AMPs

Factor Type Effect on AMP Expression Mechanism Cited In
3,5,3′-triiodothyronine (T3) Chemical Inducer Upregulation Hormonal control during metamorphosis. researchgate.net
Lipopolysaccharide (LPS) Chemical/Environmental Inducer Upregulation Activation of NF-κB pathway. nih.goveurekaselect.com
Glucocorticoids Chemical Repressor Downregulation Inhibition of NF-κB pathway via IκBα. nih.govresearchgate.net
Anoxia / Dehydration Environmental Inducer Upregulation (tissue-specific) Systemic stress response. frontiersin.orgbiologists.com
Freezing Environmental Stressor Downregulation (tissue-specific) Systemic stress response. biologists.com
Bacterial Exposure Environmental Inducer Upregulation Activation of innate immune pathways (e.g., NF-κB). nih.gov

Comparative Biosynthesis of this compound Analogs and Related Compounds

The this compound is part of the large and diverse ranatuerin family of antimicrobial peptides found in ranid frogs. Comparing its biosynthesis and structure to its analogs reveals key evolutionary strategies for generating peptide diversity.

The precursor for Ranatuerin-2PRc, like other amphibian AMPs, has a tripartite structure: a highly conserved N-terminal signal peptide, a relatively conserved acidic propeptide region, and a hypervariable C-terminal region that becomes the mature antimicrobial peptide. core.ac.ukmdpi.commdpi.com This "cassette-like" genetic architecture allows for rapid diversification of the mature peptide while maintaining the essential machinery for secretion and processing.

Sequence and Structural Comparison: The this compound identified in the bullfrog (Rana catesbeiana) is the counterpart to a precursor found in the Pacific tree frog (Pseudacris regilla). researchgate.net While the prepro-sequences of the R. catesbeiana precursor show a reasonable degree of conservation with other ranatuerins, the mature peptide region is considerably divergent. researchgate.net This pattern of a conserved precursor "scaffold" coupled with a variable "business end" is a recurring theme in ranatuerin evolution. core.ac.uk

Ranatuerin-2 (B1576050) peptides are characterized by a C-terminal cyclic domain, often called a "Rana box," formed by a disulfide bridge between two cysteine residues. nih.gov While the cysteine residues are invariant, the primary structure of the rest of the peptide and the amino acid composition within the Rana box can be highly variable among different ranatuerin-2 analogs. core.ac.uknih.gov For example, comparison of ranatuerin-2 peptides from various North American and Asian frogs shows significant residue deletions and substitutions, yet the fundamental C-terminal loop is maintained. core.ac.uknih.gov

Genomic and Transcriptional Comparison: There is considerable diversity in the genomic organization of the genes encoding these peptides. The gene for Ranatuerin-2PRc (HP2) in R. catesbeiana is large (~15 kbp) and contains three exons. researchgate.net In contrast, other ranatuerin genes, such as those for Ranatuerin-1 and Ranatuerin-3RC, are smaller and contain only two exons. researchgate.net Some related AMPs are even encoded by single-exon genes. This diversity in gene size and exon number points to a history of gene duplication and exon shuffling, followed by divergence. researchgate.netplos.org Furthermore, evidence of alternative splicing has been observed in some of these genes, leading to additional diversity in both the prepro- and mature peptide sequences from a single gene. researchgate.net

Table 2: Comparative Features of this compound and Related Analogs

Feature This compound (R. catesbeiana) Related Ranatuerin-2 Analogs Related Ranatuerin-1/3 Precursors Cited In
Origin Species Rana catesbeiana (Bullfrog) Pseudacris regilla, Lithobates pipiens, Rana pirica, etc. Rana catesbeiana researchgate.netcore.ac.uk
Prepro-sequence Conserved with other ranatuerins. Signal peptide and acidic pro-region are generally conserved. Conserved with other ranatuerins. researchgate.netcore.ac.ukmdpi.com
Mature Peptide Divergent sequence. Hypervariable primary structure, with residue deletions/substitutions. Divergent sequences. researchgate.netcore.ac.uk
Key Structural Motif Predicted α-helix and β-strand regions. Contains C-terminal "Rana box". Conserved C-terminal disulfide-bridged "Rana box" is a common feature. Contains C-terminal "Rana box". researchgate.netnih.gov
Gene Structure 3 exons, ~15 kbp. Variable. 2 exons, alternatively spliced. researchgate.net

Chemical Synthesis Strategies for Ranatuerin 2prc Precursor and Analogs

Total Synthesis Approaches to Ranatuerin-2PRc Precursor

The total synthesis of peptides like the this compound, a 23-amino acid peptide (KNLVTNVAGTVIDKMKCKLTGQC) novoprolabs.com, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method, developed by Bruce Merrifield, has become the standard for its efficiency, ease of purification, and amenability to automation. In SPPS, the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support.

The general workflow for the SPPS of this compound would involve:

Resin Selection and C-terminal Amino Acid Attachment: A suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) is chosen, and the first C-terminal amino acid, Fmoc-Cys(Trt)-OH, is covalently attached.

Deprotection: The Nα-Fmoc protecting group of the resin-bound cysteine is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent.

Coupling: The next protected amino acid in the sequence (Fmoc-Gln(Trt)-OH) is activated with coupling reagents (e.g., HBTU/HOBt or HATU with a tertiary amine base like DIPEA) and added to the resin to form a new peptide bond.

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full 23-residue peptide is assembled on the resin.

Cleavage and Global Deprotection: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions. novoprolabs.com

Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

Disulfide Bond Formation: For ranatuerins containing a C-terminal disulfide bridge, a final oxidation step is required. This is often achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH, which facilitates the formation of the intramolecular disulfide bond between the two cysteine residues. nih.gov

The retrosynthetic strategy for a peptide like this compound using SPPS is straightforward. The primary disconnection occurs at each peptide bond, breaking the target peptide down into its constituent Nα-protected amino acid building blocks. The synthesis proceeds linearly from the C-terminus to the N-terminus.

Retrosynthetic Plan for this compound:

Target MoleculeDisconnection StrategyPrecursors
This compound (H₂N-Lys-Asn-...-Gln-Cys-COOH)C-terminal to N-terminal peptide bond disconnectionsProtected Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gln(Trt)-OH
Attachment to solid supportC-terminal amino acid (Fmoc-Cys(Trt)-OH) and a solid support (resin)

This linear approach simplifies the synthetic process, as intermediates at each stage are simple, resin-bound peptides, and excess reagents are removed by simple filtration and washing.

In peptide synthesis, stereochemical integrity is paramount, as the biological function is highly dependent on the precise three-dimensional structure. For the synthesis of natural peptides like this compound, stereocontrol is achieved not through stereoselective reactions during the synthesis but by using enantiopure starting materials. Commercially available, protected L-amino acids serve as the chiral building blocks. The primary challenge during synthesis is the prevention of racemization, particularly during the activation and coupling steps. The use of modern coupling reagents, such as HATU, and carefully controlled reaction conditions minimizes the risk of epimerization at the α-carbon of the activated amino acid.

The key intermediates in the SPPS of the this compound are the growing peptide chain covalently attached to the solid support and the Nα-protected, side-chain-protected amino acid derivatives used in each coupling step. Optimization of the synthesis focuses on maximizing the efficiency of the coupling and deprotection steps to ensure a high yield of the correct full-length peptide. This involves:

Optimizing Coupling Reagents: Choosing the most effective coupling reagents for difficult sequences, such as those involving sterically hindered amino acids (e.g., Val, Ile) or aggregation-prone sequences.

Monitoring Reaction Completion: Using qualitative tests (e.g., the Kaiser test) to ensure each coupling and deprotection step proceeds to completion before moving to the next cycle.

Semi-Synthesis and Chemoenzymatic Routes to this compound

While total synthesis via SPPS is the most common method for producing peptides of this size, semi-synthetic and chemoenzymatic strategies represent alternative approaches.

Semi-synthesis would involve using a larger, biologically produced peptide fragment and chemically modifying it or ligating it to other synthetically produced fragments.

Chemoenzymatic synthesis utilizes enzymes to form peptide bonds. This approach can offer perfect stereoselectivity and avoid the need for extensive side-chain protection.

However, for a relatively short peptide like the this compound, the efficiency and scalability of modern SPPS often make it the more practical and preferred route. The existing literature primarily focuses on the total synthesis of ranatuerin peptides and their analogs. nih.gov

Development of Synthetic Methodologies for this compound Analogs

The synthesis of analogs is crucial for investigating the structure-activity relationship (SAR) of peptides. The same SPPS methodology used for the parent peptide is employed, but with deliberate alterations to the amino acid sequence. Common strategies for creating analogs include:

Amino Acid Substitution: Replacing specific amino acids with others to probe the importance of properties like charge, hydrophobicity, or size at a particular position. For instance, substituting residues to increase net positive charge or amphipathicity. nih.gov

Truncation: Synthesizing shortened versions of the peptide, typically by removing amino acids from the N- or C-terminus, to identify the minimal active sequence. nih.govresearchgate.net

C-terminal Modification: Amidation of the C-terminus is a common modification that can increase peptide stability and antimicrobial activity by neutralizing the negative charge of the carboxylate group. nih.gov

Cyclization and Stapling: Introducing modifications to constrain the peptide into a specific conformation, such as an α-helix, which can enhance activity and stability.

By synthesizing a series of analogs and evaluating their biological activity, researchers can deduce key structural requirements for function. Studies on analogs of other ranatuerin-2 (B1576050) peptides provide valuable insights that are likely applicable to the this compound.

Key findings from SAR studies on related ranatuerin-2 peptides include:

Role of the "Rana Box": The C-terminal disulfide bridge, or "Rana box," is a common feature in many frog skin peptides. nih.gov However, studies on ranatuerin-2-AW showed that analogs where the cyclic domain was removed retained similar antibacterial activity, suggesting the disulfide bridge is not essential for this function in some ranatuerins. researchgate.net

Importance of Cationicity and Hydrophobicity: The antimicrobial activity of these peptides is strongly linked to their net positive charge (cationicity) and the spatial distribution of hydrophobic and hydrophilic residues (amphipathicity). Analogs of ranatuerin-2-AW with enhanced cationicity and hydrophobicity showed significantly optimized antibacterial and anticancer activities. researchgate.net Similarly, increasing the net positive charge of brevinin-2 (B1175259) analogs was found to be a key factor for antimicrobial activity. nih.gov

Truncation and Active Fragments: Truncated analogs can help identify the core active region of the peptide. An analog of ranatuerin-2Pb, created by removing 18 C-terminal amino acids and adding a C-terminal amide (RPb), retained broad-spectrum antimicrobial activity, indicating the N-terminal portion of the peptide is crucial for its function. nih.govsemanticscholar.org

Table of Synthesized Ranatuerin Analogs and SAR Insights:

Peptide/AnalogSequenceModification from ParentKey SAR FindingReference
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTParent PeptideBroad-spectrum antimicrobial activity. nih.gov
RPa SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCTruncation (removal of C-terminal RT)Lost activity against several microbial strains, indicating the C-terminus contributes to the full activity spectrum. nih.gov
RPb SFLTTVKKLVTNLAAL-NH₂Truncation (removal of 18 C-terminal residues) and C-terminal amidationRetained broad-spectrum antimicrobial activity, identifying the N-terminal 16 residues as a core active domain. nih.govsemanticscholar.org
Ranatuerin-2-AW (R2AW) GFMDTAKNVAKNVAATLLDKLKCKITGGCParent PeptideExhibits antibacterial and anticancer activity. researchgate.net
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ GFMDK AKNVAKNVAATLLDK LL CKITGGC-NH₂Multiple substitutions and truncationEnhanced cationicity and hydrophobicity significantly optimized antibacterial and anticancer activities. researchgate.net

These studies collectively demonstrate that the synthesis of analogs is a powerful tool for dissecting the molecular determinants of peptide activity, paving the way for the rational design of novel therapeutic agents based on the this compound scaffold.

Combinatorial Approaches for this compound Derivative Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse but structurally related molecules, which can then be screened for desired biological activities. For the this compound, combinatorial approaches can be employed to generate extensive derivative libraries to explore structure-activity relationships and identify analogs with enhanced antimicrobial potency or other favorable properties. americanpeptidesociety.org

One common method for creating combinatorial peptide libraries is the split-mix synthesis approach. americanpeptidesociety.org In this technique, a batch of resin beads is divided into multiple portions, and a different amino acid is coupled to each portion. Subsequently, all the resin portions are recombined, mixed thoroughly, and then split again for the next coupling step. This process is repeated for each position in the peptide sequence, resulting in a library where each bead, in theory, carries a unique peptide sequence.

Another combinatorial strategy involves the systematic substitution of specific amino acids at defined positions within the this compound sequence. For instance, designing analogs by replacing certain residues with others that have different properties (e.g., cationic, hydrophobic, or polar) can provide insights into the structural requirements for its biological activity. Similarly, truncated analogs can be synthesized to identify the minimal active sequence. This approach has been successfully used for other ranatuerins, like Ranatuerin-2Pb and Ranatuerin-2PLx, where analogs with altered C-terminal domains or specific residue substitutions were synthesized to investigate their functional importance. nih.govnih.gov For example, in the study of Ranatuerin-2PLx, an analog was created by replacing a lysine (B10760008) residue to alter the net positive charge within the cyclic domain. nih.gov

The generation of such libraries allows for high-throughput screening to identify novel peptide sequences with improved therapeutic potential.

Green Chemistry Principles in this compound Synthesis

The conventional methods of solid-phase peptide synthesis, while effective, often raise environmental concerns due to the extensive use of hazardous solvents and reagents, and the generation of significant amounts of chemical waste. nih.govresearchgate.netpeptide.com Consequently, the application of green chemistry principles to the synthesis of peptides like the this compound is an area of increasing focus. The goal is to develop more sustainable and environmentally friendly synthetic protocols without compromising the efficiency of the synthesis or the purity of the final product.

Key green chemistry strategies applicable to the synthesis of the this compound and its analogs include:

Use of Greener Solvents: A primary target for greening peptide synthesis is the replacement of commonly used hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netpeptide.comrsc.org Research has identified several more benign alternatives. For example, propylene (B89431) carbonate has been demonstrated as a viable green polar aprotic solvent that can substitute for both DMF and DCM in SPPS. researchgate.netrsc.org Other greener solvent systems are also being explored to reduce the environmental footprint of peptide synthesis.

Atom Economy and Waste Reduction: The principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. In peptide synthesis, this can be addressed by optimizing reaction conditions to minimize the use of excess reagents. Furthermore, the development of efficient purification techniques that reduce solvent usage, such as membrane-enhanced peptide synthesis, contributes to waste reduction. nih.gov

Energy Efficiency: Employing energy-efficient techniques, where applicable, can also contribute to a greener synthesis. While not always directly related to the chemical transformations, considering the energy consumption of automated synthesizers and purification equipment is part of a holistic green chemistry approach.

By integrating these green chemistry principles, the synthesis of the this compound and its derivative libraries can be performed in a more environmentally responsible manner.

Structural Elucidation Methodologies and Theoretical Confirmation of Ranatuerin 2prc Precursor

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable for probing the molecular structure of peptides in various environments. These techniques provide detailed information on connectivity, conformation, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution structure of peptides in solution, mimicking their natural environment. springernature.comnmims.edu For a peptide precursor like Ranatuerin-2PRc, a suite of NMR experiments would be required for full structural elucidation.

Two-dimensional (2D) NMR experiments are critical for resolving the complex spectra of peptides. youtube.com Techniques such as Total Correlation Spectroscopy (TOCSY) are used to identify amino acid spin systems, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close in proximity, which is essential for determining the peptide's fold and tertiary structure. nmims.eduyoutube.comchemrxiv.org

While specific NMR studies on the Ranatuerin-2PRc precursor are not extensively documented in the literature, research on closely related ranatuerin peptides provides significant insights. For instance, solid-state NMR spectroscopy was effectively used to analyze the structure of the conserved C-terminal "rana-box" domain in ranatuerin-2CSa. nih.gov This analysis revealed that the rana-box domain possesses a helical structure, a key finding that likely extends to other members of the ranatuerin-2 (B1576050) family, including the mature peptide derived from the this compound. nih.gov

Table 1: Common 2D NMR Techniques in Peptide Structural Analysis

Technique Information Provided Application to this compound
TOCSY Reveals correlations between all protons within a single amino acid residue (spin system). Identification of the specific amino acid types present in the peptide chain.
COSY Shows correlations between protons that are coupled through 2-3 chemical bonds. Helps in assigning protons within each amino acid's side chain.
NOESY Identifies protons that are close in 3D space (<5 Å), regardless of bond connectivity. Provides distance restraints crucial for calculating the peptide's 3D structure and fold.
HSQC Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). Aids in resolving spectral overlap and confirming backbone and side-chain assignments.

Mass spectrometry is a cornerstone technique for determining the primary structure (amino acid sequence) of peptides. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the precursor, which can confirm its elemental composition.

To establish the sequence, tandem mass spectrometry (MS/MS) is employed. nih.gov In this method, the peptide ions are isolated, fragmented through techniques like collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. youtube.com The mass differences between adjacent peaks in the fragment ion series (typically b- and y-ions) correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. youtube.comchemrxiv.org This methodology has been successfully applied to confirm the primary structure of mature ranatuerin peptides derived from their precursors, such as Ranatuerin-2PLx, which was identified from its precursor's cDNA and subsequently confirmed by MS/MS fragmentation sequencing. nih.gov

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful for rapidly assessing the secondary structure of peptides in solution. springernature.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure. springernature.comnih.gov

Studies on related ranatuerin peptides demonstrate the utility of CD. For Ranatuerin-2PLx, CD spectra indicated a largely random coil conformation in aqueous solution. nih.gov However, in a membrane-mimetic environment (50% trifluoroethanol solution), the spectrum shifted to one characteristic of a significant α-helical structure, with distinct negative bands near 208 and 222 nm. nih.govnih.gov Furthermore, analysis of a truncated version of the peptide lacking the "rana box" showed a marked reduction in helical content, confirming the structural importance of this conserved C-terminal loop. nih.gov These findings suggest that the mature peptide from the this compound likely adopts a similar α-helical conformation upon interaction with microbial membranes.

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about a molecule's functional groups and secondary structure. researchgate.netspringernature.com The vibrations of the peptide backbone give rise to characteristic bands, most notably the Amide I (around 1650 cm⁻¹, primarily C=O stretching) and Amide III (around 1300 cm⁻¹) bands. bio-structure.com The exact frequencies of these bands are sensitive to the peptide's conformation. For example, the Amide I band for α-helices typically appears between 1650-1655 cm⁻¹, while for β-sheets it is found between 1660-1670 cm⁻¹. bio-structure.com

UV Resonance Raman (UVRR) spectroscopy can selectively enhance the signals from the peptide backbone, providing detailed insight into Ramachandran angles and secondary structure distributions. nih.gov While specific IR or Raman data for the this compound are not available, these methods offer a potent, non-invasive means to analyze its structural components and conformational changes under different conditions. acs.org

Computational Chemistry in Structure Elucidation and Confirmation

In the absence of high-resolution experimental data from NMR or X-ray crystallography, computational chemistry and bioinformatics play a crucial role in predicting and confirming peptide structures. mdpi.comnih.gov The primary amino acid sequence of the this compound, typically obtained from cDNA cloning, serves as the input for various predictive algorithms. nih.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of peptide research, DFT calculations are instrumental in predicting various spectroscopic properties, such as vibrational (infrared and Raman) and electronic spectra. These theoretical predictions can then be compared with experimental data to confirm the molecular structure.

A comprehensive search of scientific literature revealed no specific studies that have applied Density Functional Theory (DFT) calculations for the spectroscopic prediction of the this compound. While DFT is a common method for the theoretical study of peptides, dedicated research on its application to this particular precursor molecule is not publicly available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules. For peptides, MD simulations provide detailed insights into their conformational flexibility, folding pathways, and interactions with their environment over time. This information is vital for understanding the relationship between a peptide's structure and its biological function.

Despite the utility of this technique in peptide characterization, there is no specific research available that details the use of molecular dynamics simulations for the conformational analysis of the this compound. Such studies would be valuable in elucidating the three-dimensional structure and dynamic behavior of this peptide.

In Silico Validation of Proposed this compound Structures

In silico validation encompasses a range of computational methods to assess the viability and stability of proposed molecular structures. This can include energy minimization calculations, structural bioinformatics comparisons, and the use of predictive algorithms to determine secondary structure elements. For the this compound, initial in silico predictions based on its amino acid sequence suggest a secondary structure that includes an α-helix, an extended coil, and a β-strand arrangement. uvic.ca

However, beyond these initial predictions, a thorough in silico validation of the complete three-dimensional structure of the this compound using advanced computational modeling has not been reported in the available scientific literature. Further computational studies would be necessary to build upon the foundational secondary structure predictions and to construct and validate a comprehensive structural model.

Role of Ranatuerin 2prc As a Precursor and Its Downstream Transformation

Identification of Ranatuerin-2PRc Precursor's Biologically Produced Metabolites

Analysis of the cDNA encoding the this compound from the Pacific tree frog, Pseudacris regilla, has allowed for the deduction of its primary biologically significant metabolite: the mature Ranatuerin-2PRc peptide. The precursor molecule contains distinct regions: a signal peptide, an acidic spacer, and the sequence of the mature peptide. Through peptidomic analyses of skin secretions from various frog species, it has been established that such precursors are processed to release the C-terminal mature peptide. While direct mass spectrometric identification of the mature Ranatuerin-2PRc from Pseudacris regilla secretions is not extensively documented in the available literature, the structure of related ranatuerin peptides from other species confirms this processing pathway.

The predicted mature Ranatuerin-2PRc peptide is the principal metabolite with known biological activity, functioning as an antimicrobial peptide (AMP). The precursor structure of a related peptide, ranatuerin-2Pb, shows a similar organization, further supporting this model of a single primary active metabolite.

Table 1: Predicted Metabolites of this compound Processing

Precursor ComponentPredicted MetabolitePrimary Function
Signal PeptideDegraded amino acidsDirects the precursor to the secretory pathway
Acidic Spacer (Propeptide)Degraded amino acidsMay assist in proper folding and prevent premature activity of the mature peptide
Mature Peptide SequenceMature Ranatuerin-2PRcAntimicrobial defense

Enzymatic Conversion Pathways from Precursor to Mature Forms

The transformation of the this compound into its mature, active form is a multi-step enzymatic process that occurs within the granular glands of the frog's skin. This pathway is characteristic of the biosynthesis of many amphibian antimicrobial peptides.

Signal Peptide Cleavage : Following translation, the N-terminal signal peptide guides the precursor protein into the endoplasmic reticulum. Here, a signal peptidase cleaves off the signal peptide, releasing the propeptide (containing the acidic spacer and mature peptide) into the secretory pathway.

Propeptide Cleavage : The propeptide is then transported through the Golgi apparatus and packaged into secretory granules. Within these granules, or during the process of secretion, specific enzymes called proprotein convertases recognize and cleave at specific sites. For many ranatuerin precursors, including the related ranatuerin-2Pb, a classical dibasic cleavage site, typically -KR- (Lysine-Arginine), is present between the acidic spacer and the mature peptide sequence. The action of a proprotein convertase, such as a furin-like enzyme, at this site liberates the mature peptide.

The general pathway is as follows: this compound → Pro-ranatuerin-2PRc + Signal Peptide → Mature Ranatuerin-2PRc + Acidic Spacer

Non-Enzymatic Transformation Products of this compound

There is currently no scientific literature available that describes non-enzymatic transformation products of the this compound. The processing of this molecule is understood to be a highly regulated, enzyme-mediated process.

Mechanistic Studies of this compound Activation/Processing

The activation of the this compound is centered on the proteolytic cleavage that separates the mature peptide from the inhibitory propeptide region. This mechanism ensures that the potentially cytotoxic mature peptide is only activated upon secretion from the granular glands, typically in response to stress or injury.

Enzyme Kinetics and Substrate-Enzyme Interactions in Precursor Cleavage

Specific enzyme kinetic studies, including the determination of Michaelis-Menten constants (K_m) or catalytic efficiency (k_cat/K_m), for the cleavage of the this compound have not been reported. However, research on proprotein convertases, the family of enzymes responsible for this type of cleavage, provides insight into the substrate-enzyme interactions. These enzymes recognize and bind to specific amino acid motifs, most commonly dibasic sites like Arg-X-X-Arg, Lys/Arg-Arg, or in the case of many amphibian peptides, a simple Lys-Arg sequence. The enzyme's active site then catalyzes the hydrolysis of the peptide bond immediately following this recognition sequence, releasing the mature peptide.

Cofactor Requirements for this compound Conversion

The specific cofactor requirements for the enzymatic conversion of the this compound are not detailed in existing research. However, the enzymes involved, such as signal peptidases and proprotein convertases, have general requirements for their catalytic activity. Proprotein convertases, for example, are calcium-dependent serine proteases. Therefore, the processing of the this compound within the secretory granules of the frog's skin glands is presumed to occur in a calcium-rich environment, which is essential for the proper function of these enzymes.

Role of this compound in Biological Systems of Source Organisms

In the Pacific tree frog (Pseudacris regilla), the this compound serves several crucial roles within the biological system before its conversion to the mature peptide.

Safe Synthesis and Storage : The primary function of the precursor form is to allow for the safe synthesis and storage of the potent antimicrobial peptide. The mature Ranatuerin-2PRc, like other AMPs, can be cytotoxic if active within the host's own cells. The presence of the acidic propeptide region keeps the mature peptide in an inactive state.

Correct Folding and Trafficking : The propeptide region is often critical for ensuring the correct three-dimensional folding of the mature peptide. It can act as an intramolecular chaperone, guiding the formation of the proper structure necessary for biological activity upon release.

Component of the Innate Immune System : The precursor is a key component of the frog's chemical defense arsenal (B13267). It is synthesized and stored in high concentrations in dermal granular glands and is ready to be rapidly processed and secreted when the frog is injured or threatened, providing a swift defense against invading pathogens like bacteria and fungi.

Table 2: Summary of Research Findings on this compound

AspectFindingSource Organism
Structure Comprises a signal peptide, an acidic spacer, and a mature peptide sequence.Pseudacris regilla (Pacific tree frog)
Primary Metabolite Mature Ranatuerin-2PRc peptide.Inferred from precursor sequence
Enzymatic Conversion Involves signal peptidase and likely a proprotein convertase at a dibasic cleavage site.Inferred from related ranatuerin precursors
Biological Role Serves as an inactive progenitor for the safe synthesis, storage, and transport of the mature antimicrobial peptide.Pseudacris regilla

Ecological Significance of this compound and its Derived Products

The primary ecological role of the this compound and its final active form is host defense. Amphibian skin is permeable and constantly exposed to a microbe-rich environment, making it vulnerable to pathogenic invasion. nih.gov The peptides derived from this precursor are a critical first line of defense against a wide array of environmental pathogens. mdpi.comresearchgate.net

Key ecological functions include:

Antimicrobial Defense: The mature Ranatuerin-2 (B1576050) peptides exhibit broad-spectrum activity, effectively combating various bacteria and fungi. nih.govnih.govresearchgate.net This chemical shield is essential for preventing skin infections in amphibians. mdpi.com When the frog is injured or under stress, these peptides are released in high concentrations onto the skin surface to neutralize potential threats. nih.gov

Anti-Parasitic Activity: Research has shown that AMPs from adult frogs can significantly reduce the survival of infectious stages of trematode parasites, suggesting a role in defending against parasitic infections, particularly in post-metamorphic, aquatic amphibians. nih.gov

Predator Deterrence: Beyond their antimicrobial function, these skin peptides can serve as a chemical defense against predators. The release of these compounds can cause irritation or pain to the oral mucosa of a predator, potentially deterring an attack. mdpi.com

Antioxidant Properties: Some ranatuerin peptides have demonstrated antioxidant capabilities. This function is believed to help protect the frog's delicate skin against oxidative damage from both internal metabolic processes and external factors like UV radiation. mdpi.com

The table below summarizes the antimicrobial activity of Ranatuerin-2Pb, a peptide closely related to Ranatuerin-2PRc, against various microorganisms.

MicroorganismActivity
Staphylococcus aureus (S. aureus)Strong
Escherichia coli (E. coli)Strong
Candida albicans (C. albicans)Strong
Methicillin-resistant S. aureus (MRSA)Strong
Enterococcus faecalis (E. faecalis)No Inhibition
Pseudomonas aeruginosa (P. aeruginosa)No Inhibition

Data derived from studies on Ranatuerin-2Pb. nih.gov

Evolutionary Context of this compound Biosynthesis

The biosynthesis of the this compound is a product of a long evolutionary history centered on the development of a sophisticated chemical defense system in amphibians. nih.govmdpi.com These peptides are a cornerstone of the amphibian innate immune system, which has evolved over millions of years to provide rapid, non-specific protection against pathogens. ingentaconnect.comresearchgate.net

The evolution of these peptides is characterized by gene duplication and diversification. harvard.edu This process has led to a vast arsenal of different AMPs within a single species and across the amphibian lineage, allowing them to counter a wide and ever-changing spectrum of microbial threats. mdpi.comharvard.edu The variation in peptide sequences, even among closely related species, suggests an ongoing evolutionary arms race between amphibians and their pathogens. mdpi.com

A defining feature of many ranatuerin peptides is the C-terminal "Rana box," a cyclic domain formed by a disulfide bridge. nih.govmdpi.com While this structure is prevalent, its functional importance can vary among different peptide families. In some ranatuerins and brevinins, the removal of the Rana box dramatically reduces biological activity. nih.govmdpi.com In others, its presence has little influence, and in some cases, its removal can even enhance antimicrobial potency. mdpi.comfrontiersin.org This variability highlights the diverse evolutionary pathways these defense molecules have taken. The study of ranatuerin-2 peptide precursors across different frog species reveals conserved signal peptide regions but less conserved mature peptide sequences, indicating that positive selection has driven the diversification of the active portion of the molecule to adapt to specific pathogenic pressures. nih.govharvard.edu

Advanced Analytical Techniques for Ranatuerin 2prc Precursor Research

Quantitative Analysis of Ranatuerin-2PRc Precursor in Research Samples

Accurate quantification of the this compound in various biological matrices, such as tissue homogenates or cellular extracts, is critical for understanding its expression levels and processing kinetics. Mass spectrometry-based techniques, particularly when coupled with chromatographic or electrophoretic separations, provide the selectivity and sensitivity required for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of peptides in complex biological samples due to its high sensitivity and selectivity. bioanalysis-zone.comq2labsolutions.com A typical method for the this compound would involve careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the precursor from the biological matrix (e.g., plasma, tissue homogenate). This is crucial for removing interfering substances like proteins and lipids. Common approaches include protein precipitation with organic solvents (e.g., acetonitrile), solid-phase extraction (SPE), or a combination of both. nih.govresearchgate.net For amphipathic peptides, extraction with solvents like ethanol (B145695) has been shown to yield significant recovery. nih.gov

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed for separation. nih.gov A C18 stationary phase is common, with a mobile phase gradient consisting of water and acetonitrile (B52724), both containing an acid modifier like formic acid (typically 0.1%) to improve peak shape and ionization efficiency. youtube.com The gradient is optimized to ensure sufficient retention and resolution of the precursor from other matrix components.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting the precursor ion (a specific mass-to-charge ratio, m/z, of the protonated peptide) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific, stable fragment ions in the third quadrupole. nih.gov This process provides exceptional selectivity. A stable isotope-labeled version of the peptide is often used as an internal standard to ensure high accuracy and precision. cigb.edu.cu

Table 1: Example Parameters for a Hypothetical LC-MS/MS Method for this compound


ParameterCondition
Chromatography System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-60% B over 4 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Mode Multiple Reaction Monitoring (MRM)
Hypothetical Precursor Ion (m/z) e.g., 850.5 [M+3H]³⁺
Hypothetical Fragment Ions (m/z) e.g., 945.6 (y₈), 670.4 (b₅)
Internal Standard Stable Isotope-Labeled Ranatuerin-2PRc

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. Peptides, including the this compound, are inherently non-volatile and cannot be directly analyzed by GC-MS. americanpeptidesociety.orgHowever, the technique can be applied indirectly.

Application of GC-MS in peptide research is generally limited to the analysis of amino acid composition following acid hydrolysis of the peptide. nih.govacs.orgThe resulting amino acids are then chemically modified (derivatized) to increase their volatility and thermal stability. americanpeptidesociety.orgCommon derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluorobenzyl bromide (PFB-Br). nih.govWhile this approach does not quantify the intact precursor, it can confirm its amino acid composition and purity. Another niche application involves the analysis of small, volatile degradation products that might arise from the precursor's metabolism. americanpeptidesociety.orgStudies have shown that certain γ-glutamyl peptides can be converted to volatile pyroglutamate (B8496135) derivatives for GC-MS analysis. nih.govmdpi.com

Capillary electrophoresis (CE) offers a high-resolution separation alternative to liquid chromatography. bio-rad.comIt separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under a high electric field. ijpca.orgCE is particularly advantageous for analyzing small sample volumes (picoliter to nanoliter range) and can resolve peptides that differ by only a single amino acid. nih.gov For peptide analysis, Capillary Zone Electrophoresis (CZE) is a common mode. ijpca.orgWhen coupled to a mass spectrometer (CE-MS), it provides both separation and mass identification, making it a powerful tool for characterizing complex peptide mixtures and for quantitative analysis. nih.govCapillary gel electrophoresis (CGE), another variant, separates peptides primarily based on molecular weight and can be used to assess purity and detect fragments or aggregates. formulationbio.comFor quantitative applications, a suitable internal standard is necessary, and sample pre-treatment to remove salts is often required to achieve optimal sensitivity. bio-rad.com

High-Throughput Screening Methodologies for this compound Detection

As Ranatuerin-2PRc is a precursor to an antimicrobial peptide (AMP), high-throughput screening (HTS) methodologies are typically designed to assess the bioactivity of the final, mature peptide rather than the precursor itself. benthamdirect.comHowever, HTS could be adapted to detect the precursor if, for instance, a specific antibody or binding partner were available. More commonly, HTS is used to screen libraries of peptides derived from precursors like Ranatuerin-2PRc to identify variants with enhanced antimicrobial activity. benthamdirect.com Common HTS assays for AMPs involve challenging pathogenic bacteria with the peptides in a multi-well plate format. creative-biolabs.comBacterial viability is then measured using colorimetric or fluorometric indicators. nih.gov

Colorimetric Assays: Resazurin-based assays are cost-effective and widely used. Resazurin (a blue, non-fluorescent dye) is converted to the pink, fluorescent resorufin (B1680543) by metabolically active cells. A loss of color indicates bacterial death and peptide activity. nih.gov* Luminescence-Based Assays: Genetically engineered bacterial strains that produce luciferase can be used. A decrease in light output, which is dependent on the cellular energy level (ATP), corresponds to cell death and indicates peptide efficacy. springernature.com* SPOT Synthesis: This technique allows for the rapid, parallel synthesis of large numbers of different peptides on a cellulose (B213188) membrane, which can then be cleaved and directly tested in antimicrobial assays. springernature.comnih.gov These HTS methods are crucial for structure-activity relationship studies, where variations of the mature peptide sequence derived from the this compound are systematically tested to optimize potency and selectivity. benthamdirect.com

Bioanalytical Method Validation for Research Applications (e.g., in vitro enzymatic assays)

Before a quantitative method, such as an LC-MS/MS assay, can be used to generate reliable data for research applications, it must be rigorously validated. Bioanalytical method validation demonstrates that the analytical procedure is suitable for its intended purpose. europa.euGuidelines from regulatory bodies like the European Medicines Agency (EMA) provide a framework for this process. europa.eugmp-compliance.org For an assay quantifying the this compound, validation would establish its performance characteristics. The key parameters to be evaluated include selectivity, accuracy, precision, calibration curve performance, lower limit of quantification (LLOQ), stability, and matrix effects. europa.eu

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy & Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels, including the LLOQ.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A regression model is used, and its performance is evaluated.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Stability: The chemical stability of the precursor is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. cigb.edu.cu

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays) based on EMA/ICH M10 Guidelines


Validation ParameterAcceptance Criteria
Accuracy (Mean) Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) Should not exceed 15% (20% at LLOQ)
Calibration Curve (r²) Correlation coefficient should be consistently >0.99
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples
Matrix Effect CV% of the internal standard-normalized matrix factor should be ≤15%
Stability Mean concentration at each level should be within ±15% of the nominal concentration

Source: European Medicines Agency Guideline on bioanalytical method validation. europa.eueuropa.eu

Imaging Mass Spectrometry for Spatial Distribution Studies of this compound in Tissues

Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.govfrontiersin.orgMatrix-Assisted Laser Desorption/Ionization (MALDI) IMS is particularly well-suited for analyzing peptides and proteins. nih.govThis technique could be applied to map the location of the this compound within its native biological environment, such as the skin glands of the frog from which it originates.

The MALDI-IMS workflow involves several key steps:

Sample Preparation: A thin section of tissue is mounted onto a conductive slide. nih.gov2. Matrix Application: A chemical matrix (e.g., sinapinic acid for peptides/proteins) is uniformly applied over the tissue section. The matrix co-crystallizes with the analyte molecules and facilitates their desorption and ionization. frontiersin.org3. Data Acquisition: A pulsed laser is fired at discrete spots across the tissue in a raster pattern. At each spot, the matrix absorbs the laser energy, causing the precursor molecules to be desorbed and ionized. A mass spectrum is generated for each x,y coordinate. nih.gov4. Image Generation: Software is used to plot the intensity of the specific m/z signal corresponding to the this compound at each coordinate, creating a 2D ion density map that shows its distribution across the tissue. news-medical.net This approach can provide invaluable insights by correlating the precursor's location with specific histological features, helping to identify the precise cellular sites of its synthesis and storage. nih.gov

Computational and Theoretical Studies of Ranatuerin 2prc Precursor

Molecular Modeling of Ranatuerin-2PRc Precursor Structure and Conformation

Computational molecular modeling provides crucial insights into the three-dimensional structure and dynamic behavior of the this compound, which are unattainable through experimental methods alone. The precursor peptide contains distinct regions, including a signal peptide, an acidic spacer, a cleavage site, and the mature peptide sequence, each with specific conformational properties. nih.govnih.gov Modeling efforts focus on predicting the secondary and tertiary structures of the entire precursor and its processed form to understand its biological journey from synthesis to function.

The precursor gene for Ranatuerin-2PRc (also referred to as HP2) in Rana [Lithobates] catesbeiana is composed of three exons. nih.gov The translated open-reading frame encodes a precursor protein characterized by a putative signal peptide region of 22 amino acids, an acidic spacer region, a canonical -KR- propeptide convertase processing site, and the C-terminal mature peptide. nih.gov

Table 1: Structural Regions of the this compound
Structural RegionTypical Length (Amino Acids)Primary FunctionPredicted Secondary Structure Elements
Signal Peptide~22Directs the precursor to the secretory pathwayPrimarily α-helical
Acidic SpacerVariableMay assist in proper folding and prevention of premature activityOften contains random coils and turns
Cleavage Site2 (-KR-)Recognition site for propeptide convertasesFlexible loop/turn
Mature PeptideVariableThe final, biologically active antimicrobial peptideα-helix, β-strand, and extended coil arrangements nih.gov

Conformational Ensemble Analysis (e.g., using Molecular Dynamics)

Conformational ensemble analysis, particularly through molecular dynamics (MD) simulations, is a powerful computational technique used to explore the range of three-dimensional shapes a peptide can adopt in different environments. These simulations model the physical movements of atoms and molecules over time, providing a detailed view of the peptide's flexibility and conformational stability.

For ranatuerin peptides, MD simulations are crucial for understanding how their structure changes when moving from an aqueous solution to a membrane environment. While specific MD studies on the full this compound are not extensively documented, the methodology is well-established. Such a study would involve generating an initial 3D model of the precursor and simulating its behavior in a solvent box. The resulting trajectory would reveal the different conformations the precursor samples, quantified by metrics like Root Mean Square Deviation (RMSD) to assess stability.

Studies on related mature ranatuerin peptides, such as Ranatuerin-2CSa, have successfully used molecular modeling combined with NMR spectroscopy to determine their structure. nih.gov In a membrane-mimicking solvent, Ranatuerin-2CSa adopts a distinct helix-turn-helix conformation, which is believed to be essential for its antimicrobial activity. nih.gov Similar computational approaches are applied to predict the structure of the mature portion of the Ranatuerin-2PRc peptide, which features a predicted secondary structure of an α-helix, extended coil, and β-strand arrangement. nih.gov

Ligand-Membrane Interaction Modeling (theoretical biophysical studies)

Theoretical modeling of the interaction between the active Ranatuerin-2PRc peptide and bacterial membranes is fundamental to understanding its mechanism of action. These computational studies simulate how the peptide approaches, binds to, and potentially disrupts a lipid bilayer, which is the primary barrier of a bacterial cell.

Molecular dynamics simulations have suggested that a single molecule of the mature peptide derived from the this compound is capable of creating a hydrophilic channel in a membrane. researchgate.net This supports a pore-forming mechanism of action, a common strategy for antimicrobial peptides. researchgate.net The modeling process involves constructing a virtual model of a bacterial membrane (e.g., with a specific ratio of phospholipids) and then placing the peptide near the membrane surface. The simulation then tracks the interactions, governed by physical forces.

Key factors analyzed in these simulations include:

Electrostatic Interactions: The cationic (positively charged) nature of the ranatuerin peptide is attracted to the anionic (negatively charged) surface of many bacterial membranes.

Hydrophobic Interactions: The nonpolar amino acid residues of the peptide interact favorably with the hydrophobic core of the lipid bilayer, driving the insertion of the peptide into the membrane.

Conformational Changes: The peptide often undergoes a structural change upon membrane binding, such as folding into an α-helix, which facilitates its insertion and pore formation.

Table 2: Key Parameters in Ligand-Membrane Interaction Simulations
Simulation ParameterDescriptionRelevance to Ranatuerin-2PRc
Force FieldA set of parameters to calculate the potential energy of the system's atoms.Determines the accuracy of interactions between peptide, lipid, and water molecules.
Membrane CompositionThe types and ratios of lipids used to build the virtual bilayer.Models the specific surface of target bacteria (e.g., S. aureus or E. coli).
Solvent ModelRepresentation of water and ions in the simulation box.Crucial for accurately simulating solvation effects and electrostatic interactions.
Simulation TimeThe duration of the simulation (nanoseconds to microseconds).Must be long enough to observe significant events like peptide insertion and pore formation.

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations offer a highly detailed, electron-level understanding of chemical reactivity. While these methods are computationally intensive, they can provide precise information about bond breaking, bond formation, and electronic structure that is not accessible through classical molecular modeling.

Frontier Molecular Orbital Theory Applied to this compound Transformations

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

In the context of the this compound, FMO theory could be applied to understand its transformation into the mature peptide. The processing of the precursor involves enzymatic cleavage at a specific site (e.g., -KR-). nih.gov

Predicting Reaction Sites: Quantum chemical calculations could determine the HOMO and LUMO energy levels and locations on the peptide backbone of the precursor. The peptide bond at the cleavage site would be expected to have specific orbital characteristics that make it susceptible to nucleophilic attack by the active site of a protease.

Analyzing Bond Strength: The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of a molecule. By calculating the electronic structure of the peptide bonds along the precursor's chain, FMO theory can help identify the most labile bond, predicting where enzymatic cleavage is most likely to occur.

Reaction Pathway Calculations for this compound Metabolism

The conversion of the this compound into the active peptide is a metabolic process analogous to the activation of a prodrug. Computational chemistry can be used to map the entire reaction pathway for this transformation, providing a step-by-step energy profile of the process.

For the this compound, these calculations would focus on the enzymatic hydrolysis of the peptide bond following the dibasic cleavage site. This provides fundamental insights into the efficiency and kinetics of the maturation process.

Table 3: Hypothetical Steps in the Calculated Metabolism of this compound
StepDescriptionComputational Goal
1. Enzyme-Substrate BindingThe precursor peptide docks into the active site of a propeptide convertase.Calculate the binding affinity and identify key intermolecular interactions.
2. Transition State FormationThe enzyme catalyzes the nucleophilic attack on the carbonyl carbon of the peptide bond.Determine the geometry and energy of the high-energy transition state.
3. Bond CleavageThe peptide bond is broken, leading to the formation of two separate peptides.Model the electronic rearrangements that result in product formation.
4. Product ReleaseThe mature peptide and the remaining fragment are released from the enzyme.Calculate the energy change associated with product dissociation.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling Theoretical Frameworks

Chemoinformatics applies computational methods to analyze large datasets of chemical information. A key sub-discipline is Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. The ultimate goal is to design new, more potent molecules based on these predictive models.

For the Ranatuerin-2PRc peptide, a QSAR study would involve designing and synthesizing analogues of the mature peptide and then correlating their structural properties with their measured antimicrobial activity (e.g., Minimum Inhibitory Concentration). While specific QSAR models for Ranatuerin-2PRc are not published, the theoretical framework is well-defined.

The process involves:

Data Collection: Synthesizing a library of peptide analogues with systematic variations in the amino acid sequence.

Descriptor Calculation: For each peptide, calculating a set of numerical values ("descriptors") that quantify its structural and chemical properties.

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation that links the descriptors to the observed biological activity.

Model Validation: Testing the model's predictive power on a set of peptides not used in its creation.

Relevant descriptors for a peptide QSAR model would include hydrophobicity, hydrophobic moment, net charge, and isoelectric point, as these properties are known to be critical for the membrane-disrupting activity of antimicrobial peptides. nih.gov Such models could guide the rational design of novel ranatuerin-based therapeutics with enhanced potency and selectivity.

Table 4: Potential Descriptors for a Ranatuerin-2PRc QSAR Model
Descriptor ClassSpecific Descriptor ExampleRationale for Inclusion
PhysicochemicalNet Charge at pH 7.4Governs the initial electrostatic attraction to the bacterial membrane.
HydrophobicityGrand Average of Hydropathicity (GRAVY)Relates to the peptide's ability to insert into the hydrophobic membrane core.
StructuralHelical MomentMeasures the amphipathicity of an α-helix, crucial for pore formation.
TopologicalAmino Acid CompositionThe relative abundance of certain amino acids (e.g., Lys, Arg, Trp) can be critical for activity.
Quantum ChemicalHOMO/LUMO EnergiesCould relate to the peptide's stability or its ability to interact with specific membrane components.

Machine Learning Approaches for this compound Research

The study of the this compound, an antimicrobial peptide (AMP) precursor found in the bullfrog Rana [Lithobates] catesbeiana, can be significantly advanced through the application of machine learning (ML) methodologies. nih.govresearchgate.net While direct machine learning studies on this specific precursor are not yet prevalent in published literature, the established and rapidly evolving field of ML for AMP research provides a clear framework for its future investigation. These computational strategies offer powerful tools for predicting, classifying, and designing novel peptides based on precursor sequences like that of Ranatuerin-2PRc.

Machine learning models are increasingly being deployed to accelerate the discovery of new AMPs, moving beyond traditional laboratory screening methods. nih.gov These models can identify potential AMPs from vast genomic and transcriptomic datasets, predict their activity against various pathogens, and even suggest modifications to enhance their efficacy. For a precursor like Ranatuerin-2PRc, which has a distinct prepro sequence and a mature peptide region, ML can be applied to several aspects of its study. nih.gov

The core of ML-based AMP research involves training algorithms on large datasets of known AMPs and non-AMPs. juit.ac.in These algorithms learn to recognize the complex patterns and physicochemical properties that correlate with antimicrobial activity. Key to this process is the transformation of peptide sequences into numerical representations (descriptors) that the models can interpret. Common descriptors include amino acid composition, sequence length, net charge, hydrophobicity, and more complex sequence-based features. mdpi.com

Several types of machine learning models are particularly well-suited for AMP research and, by extension, for the analysis of the this compound. These include:

Supervised Learning: This is the most common approach, where the model learns from a labeled dataset. nih.gov

Classification: These models predict whether a given peptide sequence is antimicrobial or not (a binary classification task). nih.gov For the this compound, this could involve training a model to recognize the features of its mature peptide sequence as being characteristic of an AMP.

Regression: These models predict a continuous value, such as the minimum inhibitory concentration (MIC), which quantifies the peptide's potency. nih.gov

Reinforcement Learning (RL): In this approach, an ML agent learns by interacting with an environment and receiving rewards for performing actions that lead to a desired outcome. nih.gov In the context of the this compound, an RL model could be used to generate novel peptide sequences based on the original mature peptide, with the "reward" being a high predicted antimicrobial activity. nih.gov This iterative process can lead to the design of optimized AMPs with enhanced properties.

The application of these models can be broken down into several key research areas for the this compound:

Prediction of Antimicrobial Activity: Machine learning classifiers, such as Support Vector Machines (SVMs) and Random Forests, are widely used to predict whether a peptide sequence will have antimicrobial properties. mdpi.comnih.gov By inputting the amino acid sequence of the mature peptide derived from the this compound, these models can assess its likelihood of being an effective AMP. The performance of these models is often evaluated using metrics like accuracy (ACC) and the Matthews correlation coefficient (MCC). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the structural properties of a peptide and its biological activity. mdpi.com For the this compound, a QSAR study using machine learning could identify which specific amino acids or regions within its mature peptide sequence are most critical for its antimicrobial function. This understanding can guide the rational design of more potent synthetic analogues.

De Novo Design of Peptides: Generative ML models can design entirely new AMPs. By learning the underlying patterns in known AMPs, these models can propose novel sequences that are likely to be active. The Ranatuerin-2PRc mature peptide sequence could serve as a template or starting point for such generative models, allowing for the exploration of a vast chemical space to create peptides with improved characteristics.

Predicting Functional Properties: Beyond general antimicrobial activity, machine learning models can be trained to predict more specific properties. nih.govnih.gov This includes predicting the class of pathogen a peptide is likely to be effective against (e.g., Gram-positive vs. Gram-negative bacteria), as well as other potential bioactivities such as antifungal or antiviral effects. juit.ac.inmdpi.com

The table below illustrates the types of machine learning models and their potential applications in the study of the this compound.

Machine Learning ModelApplication for this compound ResearchPotential Outcome
Random Forest Classification of the mature peptide as an AMP or non-AMP. mdpi.comA prediction of whether the mature peptide derived from the precursor is likely to have antimicrobial activity.
Support Vector Machine (SVM) Prediction of antimicrobial activity based on sequence descriptors. nih.govIdentification of key physicochemical properties of the mature peptide that contribute to its function.
Deep Learning (e.g., Neural Networks) De novo design of peptides based on the Ranatuerin-2PRc sequence. nih.govGeneration of novel peptide sequences with potentially enhanced antimicrobial potency or a broader spectrum of activity.
Reinforcement Learning Optimization of the mature peptide sequence for maximal antimicrobial effect. nih.govA refined peptide sequence with improved therapeutic potential.
Multi-label Prediction Models Predicting a range of bioactivities (e.g., antibacterial, antifungal, antiviral). nih.govnih.govA comprehensive profile of the potential therapeutic applications of the Ranatuerin-2PRc mature peptide.

The continued growth of peptide databases and the increasing sophistication of machine learning algorithms promise to make these computational approaches indispensable in the field of AMP research. nih.gov For precursors like Ranatuerin-2PRc, these tools offer a pathway to rapidly assess their potential and engineer novel therapeutic agents.

Biotechnological and Sustainable Production Research for Ranatuerin 2prc Precursor

Metabolic Engineering of Microorganisms for Ranatuerin-2PRc Precursor Production

Metabolic engineering of microorganisms offers a robust platform for the recombinant production of peptides like the this compound. This approach involves the targeted modification of microbial hosts to optimize the expression and yield of the desired peptide.

The selection of an appropriate host organism is a critical first step in developing a recombinant production process. Escherichia coli is a commonly utilized host due to its rapid growth, well-characterized genetics, and the availability of numerous genetic tools. nih.govplu.edu However, the inherent antimicrobial nature of the final peptide can be toxic to the host. To circumvent this, strategies such as expressing the precursor as a fusion protein are often employed. researchgate.net

A common strategy involves fusing the this compound gene to a larger, stable protein partner, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST). This fusion can protect the host cell from the peptide's potential toxicity, prevent proteolytic degradation, and simplify downstream purification. A protease cleavage site is typically engineered between the fusion partner and the peptide, allowing for the release of the this compound after purification.

Further genetic modifications can be introduced to the host strain to enhance precursor yield. These may include:

Codon Optimization: The gene sequence for the this compound can be optimized to match the codon usage bias of the expression host, thereby improving translational efficiency.

Promoter Engineering: Utilizing strong and tightly regulated promoters, such as the T7 promoter system, allows for high-level expression of the target gene upon induction. nih.gov For toxic peptides, stationary-phase promoters can be used to decouple peptide production from the cell growth phase, maximizing biomass before inducing the synthesis of the potentially harmful peptide. nih.gov

Protease Gene Deletion: Knocking out genes that encode for endogenous proteases can reduce the degradation of the recombinant precursor, leading to higher net yields.

StrategyRationalePotential Impact on this compound Production
Host Selection (E. coli BL21(DE3)) Well-characterized genetics, rapid growth, high-level protein expression.Provides a robust and widely-used platform for initial production trials.
Fusion Protein Expression (e.g., with GST) Masks peptide toxicity, prevents degradation, aids in purification.Increased final yield and simplified purification process.
Codon Optimization Matches host's translational machinery for efficient protein synthesis.Higher expression levels of the recombinant precursor.
Use of Inducible Promoters (e.g., T7) Allows for cell growth to high density before inducing peptide production.Minimizes host toxicity and maximizes volumetric productivity.
Protease-Deficient Strains Reduces proteolytic degradation of the expressed precursor peptide.Enhanced stability and recovery of the intact precursor.

Once a suitable genetically modified host is developed, optimizing fermentation conditions is crucial for maximizing the yield of the this compound. This involves a systematic evaluation of various physical and chemical parameters that influence cell growth and protein expression.

Key parameters for optimization include:

Medium Composition: The growth medium must provide all necessary nutrients for the host organism. Rich media can support high cell densities, while defined media allow for better process control. The carbon-to-nitrogen ratio is a critical factor that can be adjusted to balance cell growth and recombinant protein production.

Temperature: Temperature affects both cell growth rate and protein folding. While a temperature of 37°C is optimal for E. coli growth, reducing the temperature (e.g., to 25-30°C) after induction can enhance the proper folding of the recombinant precursor and reduce the formation of insoluble inclusion bodies.

pH: Maintaining a stable pH, typically around 7.0 for E. coli, is essential for optimal enzymatic activity and cell viability. This is usually controlled in a bioreactor through the automated addition of acid or base.

Dissolved Oxygen (DO): As an aerobic process, maintaining an adequate supply of dissolved oxygen is critical. This is achieved by controlling the agitation and aeration rates in the fermenter.

Inducer Concentration: The concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) needs to be optimized to achieve maximum protein expression without imposing an excessive metabolic burden on the host cells.

ParameterTypical Range for E. coliImpact on this compound Production
Temperature 25-37 °CLower temperatures post-induction can improve precursor solubility and folding.
pH 6.5-7.5Stable pH is critical for cell health and consistent production.
Dissolved Oxygen >20% saturationEssential for aerobic metabolism and high-density cell growth.
Inducer (IPTG) Conc. 0.1-1.0 mMBalances induction strength with metabolic load on the host.
Carbon Source (e.g., Glucose) 10-40 g/LPrimary energy source; concentration affects growth and expression. researchgate.net

Cell-Free Biosynthesis Systems for this compound

Cell-free biosynthesis systems have emerged as a powerful alternative to cell-based production methods. nih.gov These systems utilize cellular machinery (such as ribosomes, enzymes, and co-factors) in an in vitro environment, eliminating the constraints of maintaining cell viability. aquariumofpacific.org This approach is particularly advantageous for producing peptides that are toxic to host cells.

For the this compound, a cell-free system would involve mixing a DNA template (either a plasmid or a linear DNA fragment) encoding the precursor with a cell extract (typically from E. coli) and an energy source. aquariumofpacific.org This allows for rapid synthesis and screening of the peptide. Recent advancements have demonstrated the potential of cell-free systems for the high-throughput production and testing of hundreds of AMPs in parallel, significantly accelerating the discovery and development process. aquariumofpacific.orgnih.gov

Synthetic Biology Approaches to Engineered this compound Pathways

Synthetic biology provides a framework for the rational design and construction of novel biological parts, devices, and systems. oup.com This approach can be applied to engineer customized biosynthetic pathways for the production of the this compound. By assembling a genetic circuit composed of optimized promoters, ribosome-binding sites, the precursor-encoding gene, and terminators, expression can be precisely controlled. gov.bc.ca

Furthermore, synthetic biology tools like CRISPR-Cas9 can be used to make precise modifications to the host genome to redirect metabolic flux towards the amino acid building blocks required for precursor synthesis. gov.bc.ca This could involve upregulating pathways for specific amino acids present in the Ranatuerin-2PRc sequence and downregulating competing metabolic pathways. This convergence of computational design and biological engineering holds the potential to create highly efficient and specialized microbial cell factories for precursor production. oup.com

Sustainable Sourcing and Cultivation Strategies for this compound Producing Organisms

The original source of the this compound is the skin secretions of the Pacific tree frog, Pseudacris regilla. animaldiversity.org While biotechnological methods are the only viable option for large-scale production, understanding the biology of the source organism is important for bioprospecting and conservation.

Pseudacris regilla is a common and widespread species found along the west coast of North America, and its conservation status is listed as "Least Concern" or "Secure". animaldiversity.org This indicates that the species is not currently at risk of extinction. However, any collection from the wild for research purposes must adhere to strict ethical and legal guidelines to prevent negative impacts on local populations. nih.govaquariumofpacific.org Sustainable harvesting would involve collecting a small number of individuals, obtaining skin secretions through non-lethal methods (such as mild stimulation), and then releasing the animals back into their habitat. gov.bc.ca

Given the challenges and ethical considerations of wild harvesting, captive breeding programs could offer a more controlled source of the organism for research. Pseudacris regilla can be bred in captivity, with breeding typically occurring from winter to spring. researchgate.net Establishing captive-bred colonies would eliminate the need to collect from wild populations and provide a consistent source for studying the natural biosynthesis of ranatuerin peptides. However, for commercial production of the peptide, these methods are not scalable, reinforcing the necessity of the biotechnological approaches detailed above.

Emerging Research Directions and Future Perspectives on Ranatuerin 2prc Precursor

Uncharted Biosynthetic Routes and Novel Enzyme Discovery

The biosynthetic pathway of the Ranatuerin-2PRc precursor is an area of active investigation. While the genetic blueprint is known, the specific enzymatic machinery responsible for its post-translational modifications remains largely uncharacterized. In the bullfrog (Rana [Lithobates] catesbeiana), the gene encoding the this compound (also identified as HP2) is notably complex, comprising three exons and spanning a significant genomic region of 15 kbp. uvic.ca This genetic structure is distinct from other ranatuerin genes, such as those for ranatuerin-1 (B1576056) and ranatuerin-3RC, which arise from two-exon genes through alternative splicing. uvic.ca

Future research will likely focus on identifying and characterizing the specific proteases that cleave the precursor to release the mature peptide, as well as the enzymes responsible for forming the conserved C-terminal disulfide bridge, a hallmark of many ranatuerin peptides. nih.gov The discovery of novel enzymes involved in these processes could be achieved through a combination of transcriptomic analysis of frog skin and proteomic analysis of skin secretions. Identifying these enzymes is crucial for understanding the regulation of antimicrobial peptide production and could open avenues for manipulating these pathways to produce novel peptide variants.

Advanced Synthetic Methodologies for Complex this compound Analogs

Chemical synthesis is a cornerstone for studying the structure-activity relationships of ranatuerin peptides. Researchers have successfully synthesized truncated analogues of related ranatuerins to pinpoint the domains essential for antimicrobial and other biological activities. nih.govresearchgate.net For instance, the synthesis of analogues of Ranatuerin-2Pb, with strategic truncations, has been used to investigate how changes in the peptide's structure affect its antimicrobial spectrum and its ability to eradicate bacterial biofilms. nih.gov

The future in this area points towards the development of more sophisticated synthetic methodologies to create complex analogs of the entire this compound. This includes techniques for efficiently creating the C-terminal "Rana box" cyclic domain, which is vital for the biological potency of many peptides in this family. nih.gov Advanced methods like residue substitution and domain swapping will allow for the creation of a diverse library of precursor analogs. researchgate.net These synthetic precursors can then be used in enzymatic assays to study the kinetics and specificity of processing enzymes, providing a deeper understanding of the biosynthetic pathway.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the this compound requires the integration of multiple layers of biological data. frontiersin.org The application of multi-omics approaches, combining genomics, transcriptomics, and proteomics, offers a powerful strategy to build a comprehensive picture of the precursor's role within the frog's defense system. frontiersin.orgnih.gov

Genomics: The genomic structure of the this compound gene in Rana catesbeiana has been established as a three-exon gene. uvic.ca Comparative genomics across different frog species could reveal evolutionary conservation and divergence in gene structure, providing insights into its functional importance.

Transcriptomics: RNA-sequencing has been instrumental in identifying novel precursor-encoding transcripts in frog skin and other tissues. uvic.camdpi.com Transcriptome analyses have successfully identified preproranatuerin transcripts in various Japanese frog species, demonstrating the utility of this approach in discovering new antimicrobial peptide families. researchgate.net Future studies will likely use single-cell transcriptomics to identify the specific cell types in the skin responsible for producing the precursor.

Proteomics: Mass spectrometry-based proteomics has been used to confirm the presence of the mature peptide derived from the precursor in frog skin secretions. nih.gov Future proteomic studies could focus on identifying post-translational modifications of the precursor itself and mapping its interaction with other proteins.

Integrating these omics datasets can reveal complex regulatory networks and help correlate gene expression with protein production and function, providing a holistic view of the precursor's biological context. nih.gov

Development of Novel Analytical Platforms for this compound Profiling

The identification and characterization of peptide precursors like Ranatuerin-2PRc rely on sophisticated analytical techniques. A common and effective strategy involves a combination of molecular cloning and mass spectrometry. nih.gov The "shotgun" cloning of cDNA libraries from frog skin secretions has been successfully used to identify the full-length mRNA transcript encoding the precursor. nih.govnih.gov

Once the precursor's sequence is known, its presence and the corresponding mature peptide can be confirmed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For instance, an LCQ-Fleet electrospray ion-trap mass spectrometer has been used for the primary structural analysis of novel ranatuerins through MS/MS fragmentation sequencing. nih.gov

Future advancements will likely involve the development of more sensitive and high-throughput analytical platforms. This could include advanced mass spectrometry techniques with higher resolution and accuracy for detailed structural elucidation and the profiling of various post-translationally modified forms of the precursor. Capillary electrophoresis and microfluidic devices may also be integrated to provide rapid and efficient separation and analysis of the precursor from complex biological samples.

Theoretical Advancements in this compound Reactivity and Function Prediction

Computational and theoretical approaches are becoming increasingly vital for predicting the properties and functions of peptide precursors. In silico tools are currently used to predict basic physicochemical properties of the mature peptide derived from the precursor, such as net charge, molecular weight, and isoelectric point. uvic.ca Furthermore, computational models can predict secondary structures, identifying potential α-helices and β-sheets, which are crucial for the peptide's biological activity. uvic.ca

The next frontier lies in the application of machine learning and artificial intelligence to predict the biological functions of novel peptides based on their precursor sequences. Bioinformatics tools have been developed to predict the anticancer potential of peptides with high accuracy, and similar models could be adapted to predict the antimicrobial spectrum or other activities of peptides derived from the this compound. mdpi.com These predictive models can significantly accelerate the discovery process by prioritizing promising candidates for chemical synthesis and experimental validation. mdpi.com Theoretical advancements in molecular dynamics simulations will also provide deeper insights into the precursor's folding, its interaction with processing enzymes, and the mechanism of action of the final mature peptide.

Q & A

Q. How to address interdisciplinary collaboration challenges in this compound research?

  • Methodological Answer : Establish shared protocols (e.g., standardized buffer recipes) and use collaborative tools (e.g., electronic lab notebooks) for real-time data sharing. Define roles early (e.g., computational vs. wet-lab teams) and align terminology via literature reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.